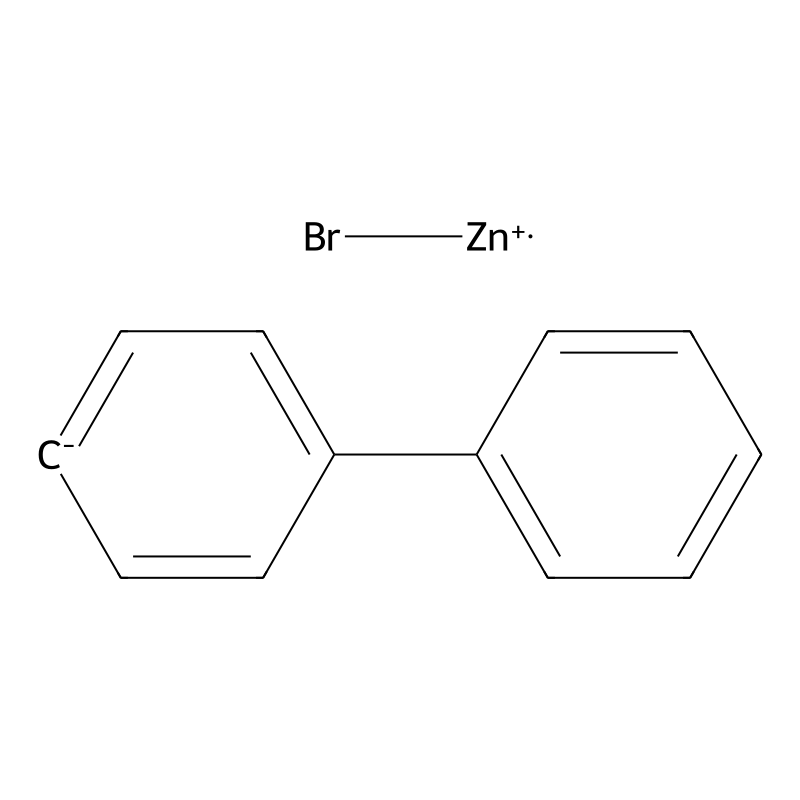4-Biphenylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Scientific Field: Organic Chemistry Application Summary: 4-Biphenylzinc bromide is extensively used in organic synthesis, particularly as a reagent in cross-coupling reactions . Methods of Application:
Suzuki-Miyaura Coupling: The compound is used to couple with aryl halides in the presence of a palladium catalyst to form biphenyl structures.
Negishi Coupling: It reacts with electrophiles to form carbon-carbon bonds, employing zinc as the metal mediator. These methods have enabled the synthesis of complex organic molecules, with yields often exceeding 80%.
Medicinal Chemistry
Scientific Field: Pharmaceutical Sciences Application Summary: In medicinal chemistry, 4-Biphenylzinc bromide is used to create biphenyl structures that are prevalent in active pharmaceutical ingredients (APIs) . Methods of Application:
Material Science
Scientific Field: Material Science Application Summary: The reagent is applied in the development of new materials with biphenyl components, which can enhance stability and performance . Methods of Application:
Polymer Synthesis: It is used to synthesize polymers with biphenyl units that impart rigidity and thermal stability. Polymers with enhanced properties have been developed, contributing to advancements in materials science.
Catalysis
Scientific Field: Catalysis Application Summary: 4-Biphenylzinc bromide serves as a precursor in the preparation of catalysts used in organic reactions . Methods of Application:
Catalyst Development: The compound is used to synthesize ligands for transition metal catalysts involved in various organic transformations. The development of these catalysts has led to more efficient and selective organic reactions.
Proteomics
Scientific Field: Biochemistry Application Summary: In proteomics, the compound is used to study protein interactions and modifications . Methods of Application:
Protein Labeling: It is employed to label proteins, allowing for the study of protein-protein interactions and the identification of modification sites. This application has provided insights into protein function and the mechanisms of diseases at the molecular level.
Environmental Chemistry
Scientific Field: Environmental Science Application Summary: 4-Biphenylzinc bromide is used in environmental chemistry to synthesize compounds that can degrade pollutants . Methods of Application:
Pollutant Degradation: The compound is used to create catalysts that can break down harmful environmental pollutants. These catalysts have shown potential in reducing pollution and mitigating environmental damage.
Flow Batteries
Battery Component Synthesis: It may be used to synthesize components that improve the stability and efficiency of flow batteries. Advancements in flow battery technology, offering scalable and flexible energy storage solutions.
Drug Discovery
Scientific Field: Medicinal Chemistry Application Summary: It is a key reagent in the discovery of new drugs, especially those with biphenyl motifs. Methods of Application:
Lead Compound Synthesis: Synthesis of lead compounds that include biphenyl structures, which are common in many drugs. Identification of new drug candidates with potential therapeutic applications.
4-Biphenylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of approximately 298.49 g/mol . This compound features a biphenyl structure where a zinc atom is coordinated to a bromide ion, making it an important reagent in organic synthesis. The presence of the zinc atom allows it to participate in various nucleophilic reactions, particularly in the formation of carbon-carbon bonds.
As a potential reagent in organic synthesis, 4-biphenylzinc bromide's mechanism of action would depend on the specific reaction it's involved in. In general, organozinc compounds act as nucleophiles due to the negative charge density on the carbon atom bonded to zinc. This allows them to attack electrophilic centers in other molecules, facilitating bond formation [].
4-Biphenylzinc bromide is primarily utilized in cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions enable the formation of biaryl compounds by coupling aryl halides with organozinc reagents. The general mechanism involves the oxidative addition of an aryl halide to a zinc center, followed by reductive elimination to yield the desired product .
Example Reaction
A typical reaction can be represented as follows:
where Ar represents an aryl group.
The synthesis of 4-biphenylzinc bromide typically involves the reaction of 4-bromobiphenyl with zinc metal in an appropriate solvent such as tetrahydrofuran or diethyl ether under inert conditions. This method allows for the formation of the organozinc compound through a direct metalation process.
General Synthesis Procedure- Reagents: 4-bromobiphenyl, zinc metal, solvent (e.g., tetrahydrofuran).
- Conditions: Inert atmosphere (nitrogen or argon), reflux or stirring at room temperature.
- Reaction: Combine reagents and allow to react until completion.
- Workup: Isolate the product through filtration and purification techniques.
4-Biphenylzinc bromide is widely used in organic synthesis for:
- Cross-Coupling Reactions: Essential for forming biaryl compounds.
- Synthesis of Pharmaceuticals: Used as a building block in drug development.
- Material Science: Potential applications in developing new materials through polymerization processes.
4-Biphenylzinc bromide shares similarities with several other organozinc compounds, which are also utilized in synthetic organic chemistry. Here is a comparison highlighting its uniqueness:
| Compound Name | Key Features |
|---|---|
| 4-Cyanophenylzinc bromide | Known for unique reactivity in cross-coupling |
| 4-Cyanobenzylzinc bromide | Similar nucleophilic properties |
| 4-Cyanobutylzinc bromide | Used for carbon-carbon bond formation |
| 4-Fluorophenylzinc bromide | Exhibits different electronic properties |
| 4-Biphenylzinc bromide | More sterically hindered, affecting reactivity |
The uniqueness of 4-biphenylzinc bromide lies in its steric hindrance due to the biphenyl structure, which influences its reactivity profile compared to other organozinc reagents, making it particularly useful in specific synthetic applications where sterics play a critical role .






